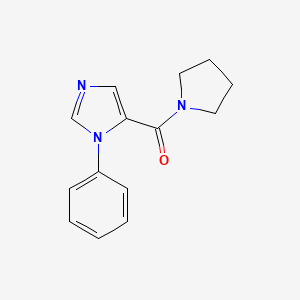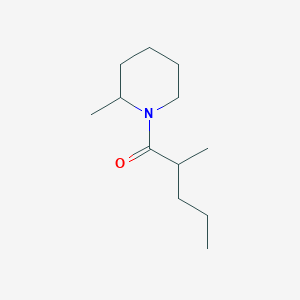
(4-Propylpiperazin-1-yl)-quinolin-8-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propylpiperazin-1-yl)-quinolin-8-ylmethanone, commonly known as PPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPQ has been synthesized through a number of methods, with each method having its own unique advantages and limitations.
Mécanisme D'action
The exact mechanism of action of PPQ is not fully understood. However, it is believed that PPQ exerts its effects by inhibiting the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and ultimately leading to the death of the parasite. In addition, PPQ has been shown to modulate the activity of various ion channels and receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
PPQ has been shown to have a number of biochemical and physiological effects. PPQ has been shown to inhibit the growth and replication of the malaria parasite, leading to its antimalarial activity. PPQ has also been shown to reduce neuroinflammation and oxidative stress, leading to its neuroprotective effects. In addition, PPQ has been shown to inhibit the proliferation and migration of cancer cells, leading to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
PPQ has several advantages for lab experiments. PPQ is relatively easy to synthesize and has a high yield, making it a cost-effective compound for research. PPQ is also stable under a wide range of conditions, making it a versatile compound for various experimental setups. However, PPQ has some limitations for lab experiments. PPQ is a relatively new compound, and there is still much to be learned about its properties and effects. In addition, PPQ has a low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for PPQ research. One potential direction is the development of new antimalarial drugs based on the structure of PPQ. Another potential direction is the investigation of PPQ's potential as a treatment for neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of PPQ and its effects on various ion channels and receptors. Finally, research is needed to optimize the synthesis methods for PPQ and to develop new methods for producing this compound.
Méthodes De Synthèse
PPQ has been synthesized through several methods, including the Pictet-Spengler reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing PPQ. This method involves the reaction between 8-aminoquinoline and 4-propylpiperazine in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the reaction between 8-bromoquinoline and 4-propylpiperazine in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction between 8-bromoquinoline and 4-propylpiperazine in the presence of a palladium catalyst and a phosphine ligand.
Applications De Recherche Scientifique
PPQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PPQ has been shown to have potent antimalarial activity, making it a promising candidate for the development of new antimalarial drugs. PPQ has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, PPQ has been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for various inflammatory and cancerous conditions.
Propriétés
IUPAC Name |
(4-propylpiperazin-1-yl)-quinolin-8-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-9-19-10-12-20(13-11-19)17(21)15-7-3-5-14-6-4-8-18-16(14)15/h3-8H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFGKVQDHHYJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylpiperazin-1-yl)-quinolin-8-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)

![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)




